- Hydrostannation of methyl(carboxysulfamoyl)triethylammonium hydroxide inner salt: a new route to tributyltin isocyanateSynthetic Communications, 1989, 19(11-12), 1929-37,
Cas no 960-16-7 (tributyl(phenyl)stannane)
tributyl(phenyl)stannane structure
tributyl(phenyl)stannane Properties
Names and Identifiers
-
- Stannane,tributylphenyl-
- Tri-n-butylphenyltin
- PHENYLTRI-n-BUTYLTIN
- Tributyl phenyl stannane
- Tributyl(phenyl)stannane
- TRIBUTYLPHENYLTIN
- Phenyltributylstannane
- Phenyltributyltin
- Tributylphenylstannane
- Stannane, tributylphenyl-
- SYUVAXDZVWPKSI-UHFFFAOYSA-N
- tri-n-butylphenylstannane
- C18H32Sn
- phenyltributlytin
- tributylphenyl tin
- phenyl tnbutyl tin
- PhSnBu3
- phenyl tributyl tin
- tributyl phenyl tin
- tributylstannylbenzene
- tributylphenyl stannane
- tri-n-butyl(phenyl)tin
- tributyl-phenyl-stannane
- phen
- Tin, tributylphenyl- (6CI, 7CI)
- Tributylphenylstannane (ACI)
- (Tributylstannyl)benzene
- CS-0033944
- GS-5723
- Phenyltri-n-butyltin
- AKOS024438605
- MFCD00134394
- 960-16-7
- Tributylphenylstannane, 97%
- phenyltri-n-butylstannane
- Phenyltributylstannane; Phenyltributyltin; Tri-n-butylphenyltin
- tri-n-butyl (phenyl)tin
- Tributylphenylstannane, purum, >=97.0% (GC)
- PB47895
- DTXSID30242077
- DB-057618
- SY078587
- tri-n-butylphenyltin
- tri(but-1-yl)stannylbenzene
- F11375
- +Expand
-
- MFCD00134394
- SYUVAXDZVWPKSI-UHFFFAOYSA-N
- 1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
- C1C=CC([Sn](CCCC)(CCCC)CCCC)=CC=1
Computed Properties
- 368.15300
- 0
- 0
- 10
- 365.129123
- 19
- 184
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0
Experimental Properties
- 5.74270
- 0.00000
- n20/D 1.516(lit.)
- 125-128 °C/0.14 mmHg(lit.)
- 159-160 ºC (hexane )
- No data available
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Insuluble (9.9E-5 g/L) (25 ºC),
- Colorless Transparent Liquid
- Not determined
- 1.125 g/mL at 25 °C(lit.)
tributyl(phenyl)stannane Security Information
- GHS06 GHS08 GHS09
- 3
- 6.1(a)
- S35-S36/37/39-S45-S60-S61
- II
- R21; R25; R36/38; R48/23/25; R50/53
- T N
- UN 2788 6.1/PG 3
- H301-H312-H315-H319-H372-H410
- P273-P280-P301+P310-P305+P351+P338-P314-P501
- Ambient temperatures.
- II
- 21-25-36/38-48/23/25-50/53
- Danger
- No
- 6.1(a)
tributyl(phenyl)stannane Customs Data
- 2931900090
-
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
tributyl(phenyl)stannane Price
tributyl(phenyl)stannane Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine , Palladium diacetate ; 24 h, 110 °C
Reference
- Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot, Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free ConditionsEuropean Journal of Organic Chemistry, 2018, 2018(1), 120-125,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylamine , Potassium acetate , N-Methyl-2-pyrrolidone Solvents: Tetrahydrofuran , Water ; 12 h, 50 °C
Reference
- Layered double hydroxide supported nanopalladium catalyst for Heck-, Suzuki-, Sonogashira-, and Stille-type coupling reactions of chloroarenesJournal of the American Chemical Society, 2002, 124(47), 14127-14136,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, 140 °C
Reference
- Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanesTetrahedron Letters, 2018, 59(45), 4019-4023,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium (alumina, carbon, LDH, silica or polymer supported) Solvents: Tetrabutylammonium bromide ; 12 h, 50 °C
Reference
- A process for C-C coupling reaction of haloarenes using reusable heterogeneous nanopalladium(0) catalyst, India, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Nickel dichloride Solvents: Toluene ; 24 h, 140 °C
Reference
- Nickel-catalyzed decarbonylative stannylation of acyl fluorides under ligand-free conditionsMolecules, 2019, 24(9),,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium fluoride , 18-Crown-6 Catalysts: Hydroquinone Solvents: Tetrahydrofuran ; 15 min, 100 °C
Reference
- Synthesis of aryl stannanes from silyl triflates via aryne intermediatesSynlett, 2011, (3), 345-348,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone ; 16 h, 50 °C
Reference
- A process for the preparation of novel reusable heterogeneous nanopalladium (0) catalyst useful for C-C coupling reaction of haloarenes, India, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone ; rt; 16 h, rt
Reference
- Layered double hydroxides supported nanopalladium catalysts for Heck-, Suzuki, Sonogashira-, and Stille-type coupling reactions of haloarenes, United States, , ,
tributyl(phenyl)stannane Raw materials
- Methoxytributyltin
- tributyl(chloro)stannane
- Tributyl(trimethylsilyl)stannane
- Lithium, (tributylstannyl)-
- Benzoyl fluoride
- Iodobenzene
- Stannane,tributylisocyanato-
- hexabutyldistannane
- Benzenesulfinic acid, sodium salt
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- Phenylboronic acid
tributyl(phenyl)stannane Preparation Products
tributyl(phenyl)stannane Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:960-16-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:960-16-7)
TANG SI LEI
15026964105
2881489226@qq.com
tributyl(phenyl)stannane Related Literature
-
1. Ni(acac)2-catalyzed cross-coupling and carbonylative cross-coupling of organostannanes with hypervalent iodonium saltsSuk-Ku Kang,Hyung-Chul Ryu,Sang-Woo Lee J. Chem. Soc. Perkin Trans. 1 1999 2661
-
2. Palladium(II)-mediated 11C-carbonylative coupling of diaryliodonium salts with organostannanes—a new, mild and rapid synthesis of aryl [11C]ketonesMohammed H. Al-Qahtani,Victor W. Pike J. Chem. Soc. Perkin Trans. 1 2000 1033
-
Priti Sharma,A. P. Singh RSC Adv. 2014 4 43070
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans. 2021 50 3037
-
Ali S. Gundogan,Xiangli Meng,Russell W. Winkel,Kirk S. Schanze Dalton Trans. 2015 44 17932
-
Atsunori Morigaki,Tomoo Tanaka,Tomotsugu Miyabe,Takashi Ishihara,Tsutomu Konno Org. Biomol. Chem. 2013 11 586
-
Irene C. Christoforou,Panayiotis A. Koutentis Org. Biomol. Chem. 2006 4 3681
-
Jianguo Wang,Xin Chen,Zhengxu Cai,Hewei Luo,Yonghai Li,Zitong Liu,Guanxin Zhang,Deqing Zhang Polym. Chem. 2013 4 5283
-
Manjur O. Akram,Popat S. Shinde,Chetan C. Chintawar,Nitin T. Patil Org. Biomol. Chem. 2018 16 2865
-
Irene C. Christoforou,Panayiotis A. Koutentis Org. Biomol. Chem. 2007 5 1381
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:960-16-7)tributyl(phenyl)stannane
99%
50g
335.0